molecular formula C14H16As2N2Na2O6 B1200796 Diphetarsone CAS No. 515-76-4

Diphetarsone

Cat. No.: B1200796
CAS No.: 515-76-4
M. Wt: 504.11 g/mol
InChI Key: WJQJTJQDBFMBJM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Diphetarsone (CAS 515-76-4), chemically designated as N,N-Ethylenediarsanilic acid disodium salt, is an organoarsenical compound primarily used in the treatment of intestinal amoebiasis and trichuriasis (whipworm infections) . Its efficacy stems from its arsenic moiety, which disrupts parasitic metabolism. Clinical studies highlight its minimal systemic toxicity, though rare adverse effects like angioedema have been reported . Pharmacokinetic studies in rodents demonstrate rapid elimination, with 65–90% of the dose excreted within 24 hours, predominantly via urine and bile .

Properties

CAS No.

515-76-4

Molecular Formula

C14H16As2N2Na2O6

Molecular Weight

504.11 g/mol

IUPAC Name

disodium;hydroxy-[4-[2-[4-[hydroxy(oxido)arsoryl]anilino]ethylamino]phenyl]arsinate

InChI

InChI=1S/C14H18As2N2O6.2Na/c19-15(20,21)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(22,23)24;;/h1-8,17-18H,9-10H2,(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2

InChI Key

WJQJTJQDBFMBJM-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)[O-])[As](=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)[O-])[As](=O)(O)[O-].[Na+].[Na+]

Other CAS No.

515-76-4

Synonyms

1,2-di(4-arsonophenylamino)ethane decahydrate
Bemarsal
diphetarsone

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological and Chemical Profiles

The following table summarizes key attributes of diphetarsone and analogous compounds:

Compound Class Molecular Weight Solubility Excretion Pathway (24h) Clinical Use Toxicity Profile
This compound Organoarsenical 460 Water-soluble 65–90% (urine/bile) Amoebiasis, trichuriasis Angioedema (rare)
Acetarsol Organoarsenical 275 Water-soluble ~70% (urine) Protozoal infections Gastrointestinal irritation
Tryparsamide Organoarsenical 240 Water-soluble ~75% (urine) African trypanosomiasis Optic neuritis
Melarsonyl Organoarsenical 532.5 Moderate bile solubility 65–80% (bile dominant) Trypanosomiasis Hepatotoxicity
Melarsoprol Organoarsenical 398 Hydrophobic 20–50% (bile, slow) Late-stage trypanosomiasis Encephalopathy, organ damage
Arstholinol Organoarsenical 326 Hydrophobic 20–50% (bile, slow) Experimental Nephrotoxicity
Diioxanide Non-arsenical 324.6 Insoluble in water Renal/hepatic Amoebiasis Nausea, dizziness

Structural and Functional Differences

  • Hydrophilic vs. Hydrophobic Arsenicals: this compound, acetarsol, and tryparsamide are hydrophilic, enabling rapid renal excretion. In contrast, melarsoprol and arstholinol are hydrophobic, requiring biotransformation for elimination, which prolongs their half-life and increases toxicity risks .
  • Species-Specific Excretion : this compound excretion in bile is 10-fold higher in rats than guinea pigs, highlighting interspecies variability critical for preclinical studies .
  • Therapeutic Targets : While this compound targets intestinal parasites, melarsonyl and melarsoprol are reserved for systemic protozoal infections, reflecting differences in tissue penetration .

Efficacy and Toxicity

  • This compound : Demonstrates high efficacy against Trichuris trichiura with a favorable safety profile, though angioedema cases necessitate cautious use .
  • Melarsoprol: Despite efficacy against trypanosomes, its neurotoxicity limits use to late-stage infections .
  • Diioxanide: A non-arsenical alternative for amoebiasis but less effective against helminths compared to this compound .

Analytical and Regulatory Considerations

This compound is regulated under pharmaceutical schedules (e.g., Pharmacy and Poisons Order 2017) due to its arsenic content . Analytical methods for arsenicals, such as chromatography and mass spectrometry, are critical for detecting impurities and ensuring compliance with safety standards .

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